5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene
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Overview
Description
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene is an organic compound with the molecular formula C7H12Cl2 It is a chlorinated derivative of pentene, characterized by the presence of two chlorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene typically involves the chlorination of 2,4-dimethyl-1-pentene. One common method is the free radical chlorination using chlorine gas under UV light. The reaction proceeds as follows:
Initiation: Chlorine molecules are dissociated into chlorine radicals under UV light.
Propagation: The chlorine radicals react with 2,4-dimethyl-1-pentene to form this compound.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include alkylation of DNA, proteins, or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-(chloromethyl)-1-pentene: Similar structure but lacks the additional methyl groups.
5-Chloro-4-(chloromethyl)-4-methyl-1-pentene: Similar structure with one less methyl group.
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole: Contains a thiadiazole ring instead of a pentene chain.
Properties
Molecular Formula |
C8H14Cl2 |
---|---|
Molecular Weight |
181.10 g/mol |
IUPAC Name |
5-chloro-4-(chloromethyl)-2,4-dimethylpent-1-ene |
InChI |
InChI=1S/C8H14Cl2/c1-7(2)4-8(3,5-9)6-10/h1,4-6H2,2-3H3 |
InChI Key |
ZMSXEQLDCKEKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(CCl)CCl |
Origin of Product |
United States |
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